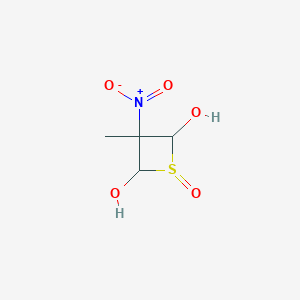
3-Methyl-3-nitro-1-oxothietane-2,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-nitro-1-oxothietane-2,4-diol, commonly known as MNTD, is a synthetic compound that has been widely used in scientific research. This compound has been found to have several unique properties, including its ability to act as an efficient nitroso transfer reagent.
作用机制
MNTD acts as a nitroso transfer reagent by transferring a nitroso group to a nucleophile. This reaction results in the formation of a nitrosated product. The nitrosated product can then undergo further reactions to produce various compounds, including amino acids, peptides, and nucleotides.
Biochemical and Physiological Effects:
MNTD has been found to have several biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor properties. MNTD has also been found to increase the production of nitric oxide, which plays a crucial role in regulating blood pressure and vascular function.
实验室实验的优点和局限性
MNTD has several advantages for lab experiments. It is a stable compound, which makes it easy to handle and store. MNTD is also highly reactive, which makes it an efficient nitroso transfer reagent. However, MNTD has some limitations. It is toxic and can cause harm if not handled properly. MNTD is also expensive, which can limit its use in some research settings.
未来方向
There are several future directions for MNTD research. One potential future direction is to explore the therapeutic potential of MNTD in various diseases, including cancer and hypertension. Another potential future direction is to develop new synthesis methods for MNTD that are more efficient and cost-effective. Additionally, further research is needed to explore the mechanism of action of MNTD and its potential applications in various fields of science.
Conclusion:
In conclusion, MNTD is a synthetic compound that has been widely used in scientific research. It has several unique properties, including its ability to act as an efficient nitroso transfer reagent. MNTD has been found to have several biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. While MNTD has some limitations, it has several advantages for lab experiments. There are several future directions for MNTD research, including exploring its therapeutic potential in various diseases and developing new synthesis methods.
合成方法
MNTD can be synthesized through a multistep process that involves the reaction of 3-methyl-2-oxothietane-4,4-dioxide with nitric acid. The resulting product is then reduced using sodium dithionite to produce MNTD. This synthesis method has been found to be efficient and yields high-quality MNTD.
科学研究应用
MNTD has been extensively used in scientific research as a nitroso transfer reagent. It has been found to be useful in the synthesis of various compounds, including amino acids, peptides, and nucleotides. MNTD has also been used in the preparation of nitric oxide donors, which have been found to have therapeutic potential in various diseases, including hypertension and cancer.
属性
CAS 编号 |
10359-57-6 |
|---|---|
分子式 |
C7H14N2O4 |
分子量 |
181.17 g/mol |
IUPAC 名称 |
3-methyl-3-nitro-1-oxothietane-2,4-diol |
InChI |
InChI=1S/C4H7NO5S/c1-4(5(8)9)2(6)11(10)3(4)7/h2-3,6-7H,1H3 |
InChI 键 |
QYTRQJVRZWHUCU-UHFFFAOYSA-N |
SMILES |
CC1(C(S(=O)C1O)O)[N+](=O)[O-] |
规范 SMILES |
CC1(C(S(=O)C1O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea](/img/structure/B228612.png)

![2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228622.png)
![10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine](/img/structure/B228625.png)

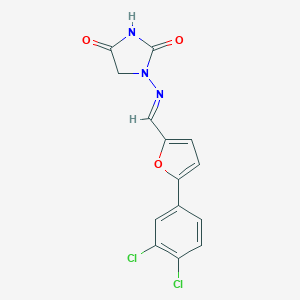
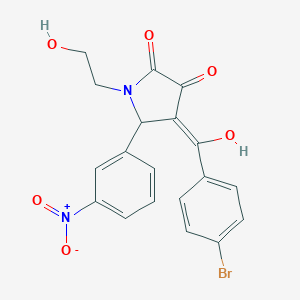
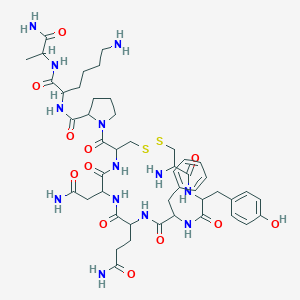

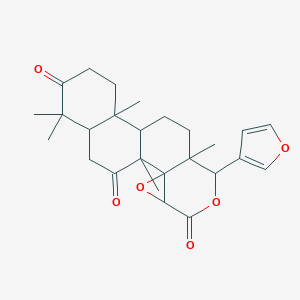


![N-[(Z)-(1-butyl-2-oxoindol-3-ylidene)amino]-2-(2-methylphenoxy)acetamide](/img/structure/B228664.png)
![2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide](/img/structure/B228667.png)